Utrophin activator-1

Description

BenchChem offers high-quality Utrophin activator-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Utrophin activator-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

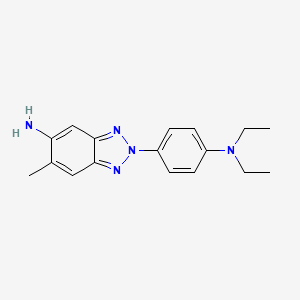

IUPAC Name |

2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIPKYOZKAJHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Utrophin Activator-1: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrophin, a structural and functional homolog of dystrophin, has emerged as a key therapeutic target for Duchenne Muscular Dystrophy (DMD). The upregulation of utrophin expression presents a promising strategy to compensate for the absence of functional dystrophin, thereby mitigating the severe muscle degeneration characteristic of DMD. This technical guide provides an in-depth exploration of the core mechanism of action of Utrophin Activator-1, a representative of the 2-arylbenzoxazole class of small molecules, with a focus on ezutromid (B1671843) (formerly SMT C1100) as the lead compound in this series.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism

Utrophin Activator-1 and its analogs, including ezutromid, exert their primary effect through the antagonism of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] AhR is a ligand-activated transcription factor that, upon binding to its agonists, translocates to the nucleus and regulates the expression of a wide array of genes.

The detailed signaling pathway is as follows:

-

Binding and Antagonism: Utrophin Activator-1, as an AhR antagonist, binds to the Aryl Hydrocarbon Receptor. This binding prevents the recruitment of coactivators and subsequent transcriptional activation of AhR target genes.[2][3]

-

PGC-1α Stabilization: While the precise downstream cascade is still under investigation, evidence suggests that AhR antagonism by compounds like ezutromid leads to the stabilization of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4]

-

Utrophin Promoter Activation: Stabilized PGC-1α is a known regulator of utrophin gene expression. It is hypothesized to co-activate transcription factors that bind to the utrophin promoter, leading to an increase in utrophin mRNA and subsequent protein synthesis.

-

Increased Utrophin Protein: The upregulation of utrophin protein levels allows for its localization to the sarcolemma of muscle fibers, where it can functionally compensate for the absence of dystrophin, thereby improving muscle fiber integrity and function.[5][6]

It is important to note that while the S-nitrosylation of histone deacetylase 2 (HDAC2) has been identified as a separate mechanism for chromatin remodeling and gene activation in the context of muscle gene expression,[7][8][9][10] there is currently no direct evidence to suggest that the 2-arylbenzoxazole class of utrophin activators, including Utrophin Activator-1, operates through this pathway.

Quantitative Data on Utrophin Upregulation

The efficacy of the 2-arylbenzoxazole class of compounds in upregulating utrophin has been quantified in various preclinical models. The following tables summarize the key findings for ezutromid (SMT C1100) and a second-generation compound, SMT022357.

Table 1: In Vitro Utrophin Upregulation by Ezutromid (SMT C1100)

| Cell Line | Treatment | Fold Increase in Utrophin Promoter Activity (Luciferase Assay) | Fold Increase in Utrophin mRNA | Fold Increase in Utrophin Protein | Reference |

| H2K-mdx utrnA-luc | SMT C1100 (0.4 µM EC50) | 4-5 fold | - | - | [11] |

| Human Myoblasts | SMT C1100 | - | ~1.25 fold | - | [11] |

| Human DMD Cells | SMT C1100 (0.3 µM) | - | - | ~2 fold | [11] |

Table 2: In Vitro Utrophin Upregulation by SMT022357

| Cell Line | Treatment | Fold Increase in Utrophin Promoter Activity (Luciferase Assay) | Fold Increase in Utrophin mRNA | Fold Increase in Utrophin Protein | Reference |

| H2K-mdx utrnA-luc | SMT022357 | ~3 fold | - | - | [12] |

| Murine Myoblasts | SMT022357 (3 µM) | - | ~1.5 fold | - | [12] |

| Murine DMD Cells | SMT022357 (10 µM) | - | - | ~2.5 fold | [12] |

Visualizing the Mechanism and Experimental Workflows

To further elucidate the mechanism of action and the experimental approaches used to study Utrophin Activator-1, the following diagrams are provided.

Figure 1. Signaling pathway of Utrophin Activator-1.

Figure 2. Experimental workflow for assessing utrophin activation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Utrophin Activator-1.

Utrophin Promoter Luciferase Reporter Assay

This assay is designed to quantify the transcriptional activity of the utrophin promoter in response to a test compound.

-

Cell Line: Murine H2K-mdx cells stably transfected with a luciferase reporter construct driven by the human utrophin A promoter are typically used.[5][11]

-

Cell Culture and Seeding:

-

Culture H2K-mdx utrnA-luc cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Utrophin Activator-1 in DMEM.

-

Remove the culture medium from the cells and replace it with medium containing the test compound or vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Activity Measurement:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Add a luciferase assay substrate to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Western Blotting for Utrophin Protein Quantification

This technique is used to determine the relative amount of utrophin protein in cell or tissue lysates.

-

Protein Extraction:

-

Wash treated cells or homogenized muscle tissue with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells or tissue in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 4-12% Tris-glycine polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for utrophin (e.g., rabbit anti-utrophin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software. Normalize the utrophin signal to a loading control protein such as GAPDH or α-tubulin.

-

Immunofluorescence for Utrophin Localization

This method visualizes the subcellular localization of utrophin protein in muscle fibers.

-

Tissue Preparation:

-

Embed fresh-frozen muscle tissue in optimal cutting temperature (OCT) compound and freeze in isopentane (B150273) cooled with liquid nitrogen.

-

Cut 8-10 µm thick cryosections and mount them on charged glass slides.

-

-

Immunostaining:

-

Fix the sections with cold acetone (B3395972) or 4% paraformaldehyde.

-

Permeabilize the sections with 0.25% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate the sections with a primary antibody against utrophin overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash the sections three times with PBS.

-

-

Imaging:

-

Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the staining using a fluorescence or confocal microscope. Utrophin should be observed at the sarcolemma of the muscle fibers.

-

Conclusion

Utrophin Activator-1, a member of the 2-arylbenzoxazole family, upregulates utrophin expression primarily through the antagonism of the Aryl Hydrocarbon Receptor. This mechanism, likely involving the stabilization of PGC-1α, offers a promising therapeutic avenue for Duchenne Muscular Dystrophy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance utrophin-based therapies for this devastating disease. Further elucidation of the downstream signaling cascade from AhR antagonism will be crucial for the development of next-generation utrophin modulators with enhanced efficacy and safety profiles.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]

- 3. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. addi.ehu.es [addi.ehu.es]

- 5. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. HDAC2 blockade by nitric oxide and histone deacetylase inhibitors reveals a common target in Duchenne muscular dystrophy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Denitrosylation of HDAC2 by targeting Nrf2 restores glucocorticosteroid sensitivity in macrophages from COPD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. S-Nitrosylation of histone deacetylase 2 induces chromatin remodelling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 2-Arylbenzoxazoles as Utrophin Upregulators: A Technical Guide to the Core Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery of a novel class of 2-arylbenzoxazoles as potent upregulators of utrophin production, a promising therapeutic strategy for Duchenne Muscular Dystrophy (DMD). This document focuses on the core findings presented in the foundational paper by Chancellor et al. (2011) in the Journal of Medicinal Chemistry, which laid the groundwork for the development of utrophin modulators like Ezutromid.

Introduction: The Rationale for Utrophin Upregulation in DMD

Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. Dystrophin is crucial for maintaining the structural integrity of muscle fibers, and its absence leads to progressive muscle degeneration, weakness, and premature death. Utrophin, an autosomal paralogue of dystrophin, is expressed in developing and regenerating muscle fibers and can functionally compensate for the lack of dystrophin.[1][2] The upregulation of utrophin expression in the muscles of DMD patients is therefore a highly attractive therapeutic approach, as it is independent of the specific dystrophin gene mutation.[1][2]

The Discovery of a Novel Chemical Series: 2-Arylbenzoxazoles

A high-throughput screening campaign utilizing a cell-based assay was conducted to identify small molecules capable of upregulating utrophin promoter activity.[2] This screen led to the identification of a promising chemical series: the 2-arylbenzoxazoles.[1][2]

Initial Hits and Lead Identification

The initial screening identified several compounds with utrophin upregulating activity. Among the most promising was a 2-arylbenzoxazole, which served as the scaffold for further chemical exploration and optimization. This exploration led to the identification of a series of potent upregulators of utrophin production.[1]

"Utrophin Activator-1" (Compound 3)

A key compound from this initial exploration, referred to as "compound 3" in the primary literature and subsequently named "Utrophin activator-1", demonstrated significant potency.[3][4]

This compound represented an important early lead in the development of this chemical series.

Quantitative Data: Structure-Activity Relationship (SAR) of 2-Arylbenzoxazoles

The systematic modification of the 2-arylbenzoxazole scaffold provided crucial insights into the structure-activity relationships (SAR) governing utrophin upregulation. The following table summarizes the key findings from the initial study.

| Compound ID | R1 | R2 | Ar | EC50 (µM) |

| 2 | H | H | 2-Naphthyl | >50 |

| 3 | SO2Et | H | 2-Naphthyl | 1.8 |

| 8 | SO2Et | H | 6-Methoxy-2-naphthyl | 0.2 |

| 1 | SO2Et | H | 6-(3-Methoxypropoxy)-2-naphthyl | 0.03 |

| 21 | H | H | 2-Naphthyl (Benzothiazole core) | >50 |

Data sourced from Chancellor et al., J Med Chem. 2011 May 12;54(9):3241-50.

Experimental Protocols

The following are detailed methodologies for the key experiments that led to the discovery and characterization of the 2-arylbenzoxazole series of utrophin activators.

Primary Screening Assay: Utrophin Promoter-Luciferase Reporter Gene Assay

This cell-based assay was fundamental to the discovery of the 2-arylbenzoxazole series.

-

Cell Line: Murine H2K cells.[2]

-

Assay Principle: The cells were engineered to express a construct containing the utrophin promoter linked to a luciferase reporter gene. Upregulation of the utrophin promoter by a test compound results in increased luciferase expression, which is quantified by measuring luminescence.[2]

-

Protocol:

-

H2K-utrophin-luciferase cells are seeded into 96-well plates and incubated overnight.

-

Test compounds are dissolved in DMSO and diluted to the desired concentrations.

-

The compounds are added to the cells and incubated for 24 hours.

-

The cell culture medium is removed, and the cells are lysed.

-

Luciferase substrate is added to the cell lysate.

-

Luminescence is measured using a luminometer.

-

The activity of each compound is expressed as the concentration required to elicit a half-maximal response (EC50).

-

Chemical Synthesis of 2-Arylbenzoxazoles

The synthesis of the 2-arylbenzoxazole derivatives was achieved through several methods as described in the primary literature. A general and robust method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its corresponding acid chloride.

-

Method A (Carboxylic Acid Condensation):

-

A mixture of the appropriately substituted 2-aminophenol and the desired aryl carboxylic acid is heated in polyphosphoric acid (PPA) at temperatures ranging from 125-190 °C.[2]

-

The reaction mixture is cooled and then poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and purified by chromatography.[2]

-

-

Method B (Acid Chloride Acylation and Cyclization):

-

The substituted 2-aminophenol is acylated with the desired aryl acid chloride in a suitable solvent such as 1,4-dioxane.[2]

-

The intermediate amide is then cyclized to the benzoxazole (B165842) by heating, often under microwave irradiation at temperatures up to 210 °C.[2]

-

The product is purified by standard chromatographic techniques.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which the 2-arylbenzoxazoles upregulate utrophin expression was not fully elucidated in the initial discovery paper. The primary assay focused on the activation of the utrophin promoter, suggesting a transcriptional mechanism.[2] Later research on subsequent compounds from this class, such as Ezutromid, has suggested the involvement of the aryl hydrocarbon receptor (AhR) pathway.[5]

Visualizations

Experimental Workflow: Utrophin Promoter Assay

Caption: Workflow for the H2K-utrophin-luciferase reporter assay.

Logical Relationship: From Discovery to Clinical Candidate

Caption: Progression from initial screen to a clinical candidate.

Conclusion

The discovery of the 2-arylbenzoxazole class of utrophin upregulators, including the early lead "Utrophin activator-1," was a pivotal moment in the development of potential therapies for Duchenne Muscular Dystrophy. The robust cell-based screening methodology and subsequent structure-activity relationship studies provided a clear path toward more potent and drug-like molecules. This foundational work not only delivered a clinical candidate but also validated utrophin upregulation as a viable therapeutic strategy for this devastating disease. This technical guide serves as a core reference for understanding the genesis of this important class of molecules.

References

- 1. Discovery of 2-arylbenzoxazoles as upregulators of utrophin production for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Utrophin activator-1 | Utrophin上调剂 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

Utrophin Activator-1 and Dystrophin Compensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. A promising therapeutic strategy for DMD aims to compensate for the lack of dystrophin by upregulating its autosomal paralogue, utrophin. Utrophin, when expressed at the sarcolemma of muscle fibers, can functionally substitute for dystrophin, thereby mitigating the pathology of the disease. This technical guide provides an in-depth overview of utrophin activators, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used in their evaluation. We delve into the key signaling pathways that regulate utrophin expression and present this information through structured data tables and detailed pathway diagrams to serve as a comprehensive resource for the scientific community.

Introduction to Utrophin and Dystrophin Compensation

Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, which prevent the production of dystrophin, a critical protein for muscle fiber integrity. Dystrophin is part of the dystrophin-glycoprotein complex (DGC), which links the internal actin cytoskeleton to the extracellular matrix, protecting the sarcolemma from contraction-induced injury. In the absence of dystrophin, the DGC is destabilized, leading to sarcolemmal fragility, chronic muscle damage, inflammation, and fibrosis.

Utrophin is a structural and functional homolog of dystrophin. During fetal development, utrophin is expressed at the sarcolemma. However, in mature muscle fibers, its expression is primarily restricted to the neuromuscular and myotendinous junctions. In DMD patients, there is a natural upregulation of utrophin at the sarcolemma of regenerating muscle fibers, suggesting a compensatory mechanism. The therapeutic hypothesis is that pharmacologically enhancing this upregulation could protect muscle fibers from damage and slow disease progression. This approach is particularly attractive as it is independent of the specific DMD gene mutation, making it potentially applicable to all DMD patients.

Utrophin Activators: Preclinical and Clinical Data

Several small molecules and biological agents have been investigated for their potential to upregulate utrophin expression. This section summarizes the quantitative data from key studies on some of the most notable utrophin activators.

Ezutromid (B1671843) (SMT C1100)

Ezutromid is an orally bioavailable small molecule that was developed by Summit Therapeutics. While its clinical development was discontinued (B1498344) due to a lack of efficacy in a Phase 2 trial, the preclinical and early clinical data provide valuable insights into utrophin modulator development.

Table 1: Summary of Preclinical Data for Ezutromid (SMT C1100)

| Experimental Model | Dosage | Treatment Duration | Key Findings | Reference |

| mdx mice | 50 mg/kg/day (oral gavage) | 28 days | ~2-fold increase in utrophin mRNA in muscle. | [1][2] |

| Human DMD myoblasts | 0.3 µM | 3 days | ~2-fold increase in utrophin protein levels. | [2] |

| mdx mice | Not specified | 5 weeks | Increased utrophin expression along the entire length of the muscle fiber membrane in both slow- and fast-twitch muscles; reduced muscle regeneration and necrosis. | [3] |

Table 2: Summary of Clinical Data for Ezutromid

| Clinical Trial Phase | Number of Patients | Age Range | Treatment Duration | Key Findings | Reference |

| Phase 2 (PhaseOut DMD) | 22 | 5-10 years | 24 weeks | 7% increase in mean utrophin protein intensity in muscle biopsies; 23% statistically significant reduction in mean developmental myosin (a biomarker of muscle damage). | [4] |

| Phase 2 (PhaseOut DMD) | 38 | 5-10 years | 24 weeks | Statistically significant decrease in muscle inflammation as measured by magnetic resonance spectroscopy transverse relaxation time T2 (MRS-T2) in the soleus muscle. | [5] |

Anisomycin

Anisomycin is an antibiotic that has been shown to upregulate utrophin through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Table 3: Summary of Preclinical Data for Anisomycin

| Experimental Model | Dosage | Treatment Duration | Key Findings | Reference |

| C2C12 myoblasts | 1 nM | 24 hours | ~2.5-fold increase in utrophin protein levels. | [6][7] |

| mdx primary myoblasts | 1 nM | 24 hours | ~1.4-fold increase in utrophin protein levels. | [6][7] |

| mdx mice | 20 µg/kg/day (i.p. injection) | 30 days | ~2-fold upregulation of utrophin protein in the diaphragm. | [6] |

Nabumetone

Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) that was identified as a utrophin promoter activator through a high-throughput screening campaign.

Table 4: Summary of In Vitro Data for Nabumetone

| Experimental Model | Concentration | Treatment Duration | Key Findings | Reference |

| C2C12 cells | 25 µM | 24 hours | 1.8-fold increase in endogenous utrophin A mRNA. | [8] |

| C2C12 cells | Not specified | 4 days | 1.2-fold increase in utrophin protein. | [8] |

Artificial Transcription Factors (ATFs)

Engineered zinc finger protein transcription factors (ZF-ATFs) have been designed to specifically target and activate the utrophin promoter.

Table 5: Summary of Preclinical Data for Artificial Transcription Factors

| Experimental Model | ATF | Delivery Method | Key Findings | Reference |

| mdx mice | Jazz | Transgenic expression | 1.8-fold increase in utrophin transcripts in skeletal muscle. | [5] |

| mdx mice | JZif1 | AAV8-mediated delivery (i.p. injection) | ~2-fold increase of utrophin mRNA expression in quadriceps and diaphragm. | [9] |

| C2C12 cells | JZif1 | AAV-mediated delivery | Upregulation of utrophin mRNA and protein. | [9] |

Signaling Pathways Regulating Utrophin Expression

The expression of the utrophin gene (UTRN) is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the rational design of utrophin-upregulating therapies.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key regulator of cellular responses to stress and has been implicated in utrophin gene expression. Activation of p38 can lead to increased utrophin levels. Anisomycin is a known activator of this pathway.[6][10]

Caption: p38 MAPK pathway in utrophin upregulation.

Calcineurin/NFAT Signaling Pathway

The calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a calcium-dependent signaling cascade that plays a role in muscle fiber type specification and has been shown to positively regulate utrophin A promoter activity.[11][12]

Caption: Calcineurin/NFAT signaling in utrophin expression.

Heregulin-ErbB Signaling Pathway

Heregulin, a nerve-derived growth factor, can activate the utrophin A promoter through the ErbB family of receptor tyrosine kinases and the downstream ERK signaling pathway.[12][13] This pathway is particularly important for the localization of utrophin at the neuromuscular junction.

Caption: Heregulin-ErbB signaling and utrophin transcription.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a cellular energy sensor that, when activated, can promote a more oxidative muscle phenotype, which is associated with increased utrophin expression.[14]

Caption: AMPK signaling and its influence on utrophin expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of utrophin activators.

High-Throughput Screening (HTS) for Utrophin Promoter Activation

HTS is a critical tool for discovering novel small molecule utrophin activators.

Workflow:

-

Cell Line Development: A stable muscle cell line (e.g., C2C12 or human myoblasts) is engineered to express a reporter gene (e.g., luciferase) under the control of the human utrophin A promoter.[7]

-

Assay Miniaturization: The assay is optimized for a high-throughput format (e.g., 384- or 1536-well plates).

-

Compound Screening: A large library of chemical compounds is screened for their ability to induce reporter gene expression.

-

Hit Identification and Confirmation: Compounds that show significant activation are identified as "hits." These hits are then re-tested to confirm their activity and to determine their dose-response relationship.

-

Secondary Assays: Confirmed hits are further evaluated in secondary assays to measure their effect on endogenous utrophin mRNA and protein levels in muscle cells.

Caption: High-throughput screening workflow for utrophin activators.

Western Blot for Utrophin Quantification

Western blotting is a standard technique to quantify the amount of utrophin protein in cell or tissue lysates.

Protocol Overview:

-

Protein Extraction: Muscle tissue or cultured cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for utrophin.

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the utrophin band is quantified using densitometry software and normalized to a loading control protein (e.g., α-actinin or GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for Utrophin Localization and Quantification

IHC is used to visualize the localization of utrophin protein within muscle tissue and to quantify its expression at the sarcolemma.

Protocol Overview:

-

Tissue Preparation: Muscle biopsy samples are snap-frozen in isopentane (B150273) cooled by liquid nitrogen and then sectioned using a cryostat.

-

Fixation and Permeabilization: The tissue sections are fixed and permeabilized to allow antibody access to the target protein.

-

Immunostaining:

-

The sections are blocked to prevent non-specific antibody binding.

-

The sections are incubated with a primary antibody against utrophin.

-

The sections are washed and then incubated with a fluorescently labeled secondary antibody.

-

A co-stain for a sarcolemmal marker (e.g., spectrin (B1175318) or laminin) is often included to delineate the muscle fiber membrane.

-

Nuclei are often counterstained with DAPI.

-

-

Imaging: The stained sections are imaged using a fluorescence microscope.

-

Quantification: Image analysis software is used to quantify the intensity of the utrophin signal specifically at the sarcolemma, often expressed as a ratio to the intensity of the sarcolemmal marker.[15] This method allows for a fiber-by-fiber analysis of utrophin expression.

Conclusion and Future Directions

The upregulation of utrophin remains a highly promising therapeutic strategy for Duchenne muscular dystrophy. The research on utrophin activators has provided a wealth of knowledge regarding the molecular pathways that control utrophin expression and has established a clear proof-of-concept for this therapeutic approach. While the journey of ezutromid highlights the challenges of translating preclinical findings to clinical success, the data generated from its development provides a valuable roadmap for future endeavors.

Future research in this field should focus on:

-

Discovery of more potent and specific utrophin activators: High-throughput screening of diverse chemical libraries and structure-based drug design will be crucial.

-

Combination therapies: Exploring the synergistic effects of utrophin activators with other therapeutic approaches, such as exon skipping or anti-inflammatory drugs.

-

Development of robust biomarkers: Improving non-invasive biomarkers to monitor utrophin expression and muscle health in clinical trials.

-

A deeper understanding of utrophin biology: Further elucidating the complex regulatory networks governing utrophin expression to identify novel drug targets.

This technical guide serves as a foundational resource for researchers dedicated to advancing utrophin-based therapies for DMD. The compiled data, detailed protocols, and pathway diagrams are intended to facilitate a deeper understanding of the field and to inspire continued innovation in the quest for an effective treatment for this devastating disease.

References

- 1. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. Summit Therapeutics Publishes Preclinical Data On Disease-Modifying Potential Of Utrophin Modulation In DMD - BioSpace [biospace.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Anisomycin Activates Utrophin Upregulation Through a p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening | PLOS One [journals.plos.org]

- 9. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anisomycin Activates Utrophin Upregulation Through a p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of utrophin A mRNA correlates with the oxidative capacity of skeletal muscle fiber types and is regulated by calcineurin/NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Utrophin Promoter by Heregulin via the ets-related Transcription Factor Complex GA-binding Protein α/β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]

Utrophin Upregulation in Muscle Regeneration: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Mechanisms, Therapeutic Strategies, and Preclinical/Clinical Data Surrounding Utrophin as a Target for Muscle Repair.

Utrophin, a functional and structural analogue of dystrophin, has emerged as a compelling therapeutic target for Duchenne Muscular Dystrophy (DMD) and other muscle-wasting disorders. Its upregulation in regenerating muscle fibers presents a promising strategy to compensate for the absence of dystrophin, thereby mitigating muscle pathology.[1][2] This technical guide provides a comprehensive overview of the core principles of utrophin upregulation, detailing the intricate signaling pathways, experimental methodologies, and quantitative data from key preclinical and clinical studies.

The Rationale for Utrophin Upregulation

Duchenne Muscular Dystrophy is a devastating X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of the dystrophin protein.[3] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which connects the actin cytoskeleton to the extracellular matrix, ensuring sarcolemmal stability during muscle contraction.[4][5] Its absence leads to progressive muscle degeneration and weakness.[6]

Utrophin, encoded by the UTRN gene on chromosome 6, shares significant homology with dystrophin.[7][8] During fetal development and in regenerating muscle fibers, utrophin is expressed at the sarcolemma, where it can substitute for dystrophin.[9][10][11] Overexpression of utrophin in the mdx mouse model of DMD has been shown to prevent muscle pathology and restore muscle function, highlighting its therapeutic potential.[1][2]

Signaling Pathways Governing Utrophin Expression

The transcriptional regulation of utrophin is complex, offering multiple points for therapeutic intervention. Several key signaling pathways have been identified to modulate the expression of the major utrophin isoform in myofibers, utrophin-A.

The Heregulin-ErbB/HER Pathway

The neurite-derived growth factor heregulin plays a pivotal role in upregulating utrophin-A expression at the neuromuscular junction.[12][13] This pathway is initiated by the binding of heregulin to its ErbB/HER receptors on the muscle cell surface.[12]

References

- 1. Utrophin upregulation in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.universityofgalway.ie [research.universityofgalway.ie]

- 3. pnas.org [pnas.org]

- 4. Biglycan recruits utrophin to the sarcolemma and counters dystrophic pathology in mdx mice [agris.fao.org]

- 5. academic.oup.com [academic.oup.com]

- 6. musculardystrophynews.com [musculardystrophynews.com]

- 7. Genome Editing-Mediated Utrophin Upregulation in Duchenne Muscular Dystrophy Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utrophin - Wikipedia [en.wikipedia.org]

- 9. Utrophin (UTRN) [dmd.nl]

- 10. Utrophin is a regeneration-associated protein transiently present at the sarcolemma of regenerating skeletal muscle fibers in dystrophin-deficient hypertrophic feline muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cbs.umn.edu [cbs.umn.edu]

- 12. Heregulin-induced Epigenetic Regulation of the Utrophin-A Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

Utrophin Activator-1: A Potential Therapeutic Strategy for Duchenne Muscular Dystrophy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1][2][3] Utrophin, an autosomal paralogue of dystrophin, has emerged as a promising therapeutic target.[4][5] Upregulating utrophin expression can compensate for the lack of dystrophin, potentially offering a universal treatment for all DMD patients, irrespective of their specific mutation.[1][4] This technical guide provides an in-depth overview of Utrophin activator-1, with a specific focus on the clinical candidate ezutromid (B1671843) (formerly SMT C1100), as a potential DMD therapy. It details the underlying mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction: The Rationale for Utrophin Upregulation in DMD

Dystrophin is a crucial protein that provides structural integrity to muscle fibers by linking the internal cytoskeleton to the extracellular matrix.[6][7] Its absence in DMD leads to sarcolemmal instability, making muscle cells susceptible to damage during contraction.[3] Utrophin shares a high degree of structural and functional homology with dystrophin.[8][9] During fetal development, utrophin is expressed at the sarcolemma, the muscle cell membrane, but is progressively replaced by dystrophin after birth.[8][9] In dystrophin-deficient muscle, utrophin expression is naturally upregulated as part of the muscle regeneration process, suggesting its potential to act as a surrogate for dystrophin.[3][8] The therapeutic strategy of utrophin modulation aims to pharmacologically enhance and sustain the expression of utrophin in the muscles of DMD patients to protect muscle fibers from damage and slow disease progression.[4][10]

Mechanism of Action of Utrophin Activators

Utrophin activators are small molecules designed to increase the transcription of the utrophin gene. The primary mechanism of action for the most clinically advanced utrophin modulator, ezutromid, has been identified as antagonism of the Aryl Hydrocarbon Receptor (AhR).[5][11][12]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor. Antagonism of AhR by ezutromid leads to the upregulation of utrophin expression.[12][13] While the precise downstream signaling cascade connecting AhR antagonism to utrophin promoter activation is still under investigation, it is a key pathway being explored for the development of next-generation utrophin modulators.[11][12][13]

Other Regulatory Pathways

Several other signaling pathways are known to positively regulate utrophin expression, offering potential targets for future drug development:

-

Calcineurin-NFAT Pathway: The calcium-dependent calcineurin-nuclear factor of activated T-cells (NFAT) signaling cascade can activate the utrophin A promoter.[11]

-

Heregulin-ERK Pathway: The growth factor heregulin can transactivate the utrophin A promoter through the ERK signaling pathway.[11]

Preclinical Data for Utrophin Activators

Extensive preclinical studies, primarily in the mdx mouse model of DMD, have demonstrated the potential of utrophin activators.

In Vitro Studies

-

SMT C1100 (Ezutromid): In vitro assays in human myoblasts showed an increase in utrophin mRNA and protein levels following treatment with ezutromid.[11] A two-fold increase in both utrophin RNA and protein was observed.[14]

-

SMT022357: This second-generation utrophin modulator, structurally related to ezutromid, demonstrated a 50% increase in utrophin mRNA in murine myoblasts at a concentration of 3 µM after 2 days of treatment.[3] At a concentration of 10 µM, SMT022357 led to a 2.5-fold increase in utrophin protein levels in murine DMD cells after 3 days.[3]

| Compound | Cell Type | Concentration | Duration | Utrophin mRNA Increase | Utrophin Protein Increase | Reference |

| SMT C1100 | Human Myoblasts | Not Specified | Not Specified | ~2-fold | ~2-fold | [11][14] |

| SMT022357 | Murine Myoblasts | 3 µM | 2 days | 50% | Not Reported | [3] |

| SMT022357 | Murine DMD Cells | 10 µM | 3 days | Not Reported | 2.5-fold | [3] |

In Vivo Studies (mdx Mouse Model)

Daily oral administration of ezutromid in mdx mice has been shown to reduce muscle pathology, improve muscle physiology, increase overall strength, and enhance resistance to fatigue.[10][14] Treatment with SMT022357 for five weeks resulted in increased utrophin expression along the entire length of the muscle fiber membrane in both slow- and fast-twitch muscles.[15][16] This led to reduced muscle regeneration, necrosis, and fibrosis.[15][16] Studies have shown that a 3-4 fold increase in utrophin protein levels can successfully prevent the dystrophic pathology in transgenic mdx mice.[3]

| Compound | Animal Model | Duration | Key Findings | Reference |

| SMT C1100 | mdx mouse | Not Specified | Reduced muscle pathology, improved muscle function, increased strength and fatigue resistance. | [10][14] |

| SMT022357 | mdx mouse | 5 weeks | Increased utrophin expression in skeletal muscle, reduced regeneration, necrosis, and fibrosis. | [15][16] |

Clinical Development of Ezutromid

Ezutromid was the first small molecule utrophin modulator to be tested in clinical trials for DMD.[1][4]

Phase 1 and 1b Trials

Phase 1 studies in healthy volunteers and a Phase 1b study in boys with DMD demonstrated that ezutromid was safe and well-tolerated.[10][11][17]

Phase 2 "PhaseOut DMD" Trial

The PhaseOut DMD trial was a Phase 2 proof-of-concept study to evaluate the efficacy of ezutromid in DMD patients.

-

24-Week Interim Results: At 24 weeks, treatment with ezutromid resulted in a statistically significant 23% decrease in developmental myosin, a biomarker for muscle damage.[18] There was also a 7% increase in mean utrophin protein intensity.[18] Furthermore, a significant reduction in muscle inflammation was observed, as measured by magnetic resonance spectroscopy.[19]

-

48-Week Final Results: Unfortunately, the positive effects observed at 24 weeks were not sustained at the 48-week time point.[5] The trial failed to meet its primary and secondary endpoints, showing no significant improvement in muscle parameters via magnetic resonance or biopsy.[20] Consequently, the development of ezutromid was discontinued.[11][20][21]

| Trial Phase | Duration | Patient Population | Key Endpoints & Results | Reference |

| Phase 1/1b | - | Healthy Volunteers & DMD Boys | Safety and Tolerability: Safe and well-tolerated. | [10][11][17] |

| Phase 2 (24 weeks) | 24 weeks | DMD Boys | Muscle Damage (Developmental Myosin): -23% (statistically significant). Utrophin Protein: +7%. Muscle Inflammation (MRS-T2): Significant reduction. | [18][19] |

| Phase 2 (48 weeks) | 48 weeks | DMD Boys | Primary & Secondary Endpoints: Not met. No significant improvement in muscle parameters. | [5][20][21] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of utrophin activators.

High-Throughput Screening (HTS) for Utrophin Promoter Activation

A cell-based HTS assay is used to identify compounds that activate the utrophin promoter.

Methodology:

-

Cell Line: Murine C2C12 myoblasts are stably transfected with a reporter gene (e.g., luciferase) under the control of the human utrophin A promoter.[6][7]

-

Screening: The cells are plated in multi-well plates and treated with a library of small molecules.[6][7]

-

Readout: After an incubation period, the reporter gene activity is measured to quantify utrophin promoter activation.[6][7]

-

Hit Confirmation: Compounds that show significant activation are further tested in dose-response assays and validated for their ability to upregulate endogenous utrophin mRNA and protein levels.[6][7]

Western Blotting for Utrophin Protein Quantification

Objective: To measure the relative amount of utrophin protein in muscle tissue or cell lysates.

Protocol:

-

Protein Extraction: Muscle tissue or cells are homogenized in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for utrophin.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity corresponding to utrophin is quantified and normalized to a loading control (e.g., GAPDH or α-tubulin).

Immunohistochemistry for Utrophin Localization

Objective: To visualize the localization of utrophin protein within muscle tissue sections.

Protocol:

-

Tissue Preparation: Frozen muscle biopsies are sectioned using a cryostat.

-

Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone) and permeabilized (e.g., with Triton X-100) to allow antibody access.

-

Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against utrophin.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei can be counterstained (e.g., with DAPI), and the sections are mounted with an anti-fade mounting medium.

-

Microscopy: The sections are visualized using a fluorescence microscope to observe the localization of utrophin at the sarcolemma.

In Vivo Functional Assessment in mdx Mice

Objective: To evaluate the effect of utrophin activators on muscle function and performance.

Protocols:

-

Grip Strength Test: Measures the maximal muscle strength of the forelimbs and/or hindlimbs. The mouse is allowed to grip a bar connected to a force gauge, and the peak force generated before it loses its grip is recorded.

-

Treadmill Forced Exercise: Assesses endurance and resistance to fatigue. Mice are run on a treadmill at a defined speed and incline for a set duration or until exhaustion. Serum creatine (B1669601) kinase levels can be measured before and after exercise as an indicator of muscle damage.

-

In Situ Muscle Physiology: Involves the surgical exposure of a specific muscle (e.g., tibialis anterior) in an anesthetized mouse. The muscle is stimulated electrically, and contractile properties such as twitch tension, tetanic force, and resistance to fatigue are measured.

Logical Framework: Utrophin Upregulation and Muscle Protection

The therapeutic rationale for utrophin activators is based on a clear logical relationship between increased utrophin expression and the preservation of muscle fiber integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule utrophin modulators for the therapy of Duchenne muscular dystrophy (DMD) [morressier.com]

- 3. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening | PLOS One [journals.plos.org]

- 8. The potential of utrophin and dystrophin combination therapies for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utrophin (UTRN) [dmd.nl]

- 10. musculardystrophynews.com [musculardystrophynews.com]

- 11. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]

- 14. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Summit publishes preclinical data on utrophin modulation in DMD | Drug Discovery News [drugdiscoverynews.com]

- 17. Summit reports positive Phase I trial results of ezutromid to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. actionduchenne.org [actionduchenne.org]

- 19. musculardystrophynews.com [musculardystrophynews.com]

- 20. labiotech.eu [labiotech.eu]

- 21. parentprojectmd.org [parentprojectmd.org]

Molecular Targets of Utrophin Activator-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of Utrophin activator-1 and related compounds. The information presented herein is intended to support research and development efforts aimed at upregulating utrophin as a therapeutic strategy for Duchenne muscular dystrophy (DMD).

Executive Summary

Utrophin upregulation is a promising therapeutic avenue for DMD, as utrophin, a dystrophin homologue, can functionally compensate for its absence, thereby mitigating muscle pathology. Utrophin activator-1, a 2-arylbenzoxazole derivative, has been identified as a potent upregulator of utrophin expression. This guide delves into the molecular targets of this class of compounds, focusing on the aryl hydrocarbon receptor (AhR), and elucidates the key signaling pathways and regulatory mechanisms involved in utrophin modulation. Quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes are provided to facilitate a deeper understanding and further investigation in this field.

Utrophin Activator-1 and the 2-Arylbenzoxazole Class

Utrophin activator-1 is a small molecule identified through high-throughput screening for its ability to increase utrophin expression. It belongs to a class of compounds known as 2-arylbenzoxazoles. While specific target identification for Utrophin activator-1 is not extensively published, a prominent member of this class, Ezutromid (B1671843) (formerly SMT C1100), has been shown to directly target the Aryl Hydrocarbon Receptor (AhR). Given the structural similarity and shared activity, it is highly probable that Utrophin activator-1 also functions as an AhR antagonist.

Quantitative Data for Utrophin Activators

The following tables summarize the available quantitative data for Utrophin activator-1 and the well-characterized 2-arylbenzoxazole, Ezutromid.

| Compound | Assay | Parameter | Value | Reference |

| Utrophin activator-1 | Cell-based utrophin promoter reporter assay | EC50 | 1.8 µM | [Discovery of 2-arylbenzoxazoles as upregulators of utrophin production for the treatment of Duchenne muscular dystrophy. J Med Chem. 2011 May 12;54(9):3241-50.] |

Table 1: In Vitro Efficacy of Utrophin activator-1

| Parameter | Method | Result | Reference |

| Binding Affinity | |||

| Apparent KD for AhR | Chemical Proteomics | 50 nM | [Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid. Angew Chem Int Ed Engl. 2020 Feb 3;59(6):2420-2428.] |

| Clinical Trial (Phase 2, 24 weeks) | |||

| Utrophin Protein Intensity | Muscle Biopsy Immunohistochemistry | 7% increase from baseline | [Positive data from Summit's PhaseOUT DMD ezutromid clinical trial - Action Duchenne] |

| Muscle Damage (developmental myosin) | Muscle Biopsy Immunohistochemistry | 23% decrease from baseline | [Positive data from Summit's PhaseOUT DMD ezutromid clinical trial - Action Duchenne] |

| Preclinical (mdx mice) | |||

| Utrophin mRNA | qPCR | ~30% increase | [Second-generation compound for the modulation of utrophin in the therapy of DMD. Hum Mol Genet. 2015 Aug 1;24(15):4303-16.] |

| Utrophin Protein | Western Blot | ~2.0-fold increase | [Second-generation compound for the modulation of utrophin in the therapy of DMD. Hum Mol Genet. 2015 Aug 1;24(15):4303-16.] |

Table 2: Quantitative Profile of Ezutromid (SMT C1100)

Signaling Pathways in Utrophin Upregulation

The expression of utrophin is regulated by a complex network of signaling pathways. Utrophin activators can modulate these pathways at various levels, from transcriptional activation to post-transcriptional and translational control.

Transcriptional Regulation

Several key signaling cascades converge on the utrophin promoter to enhance its transcription.

Ezutromid, a 2-arylbenzoxazole, acts as an antagonist of the AhR.[1] In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to xenobiotic response elements (XREs) on DNA to regulate gene expression. Antagonism of AhR by Ezutromid is proposed to lead to an increase in the transcriptional coactivator PGC-1α, which subsequently enhances utrophin promoter activity.

Caption: AhR signaling pathway and antagonism by Ezutromid.

The Calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a calcium-dependent signaling cascade that positively regulates utrophin expression. Increased intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus where it binds to the utrophin promoter and activates transcription.

References

Structural Analogs of Utrophin Activator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Utrophin upregulation is a promising therapeutic strategy for Duchenne muscular dystrophy (DMD), aiming to compensate for the absence of dystrophin with its functional analog, utrophin. Utrophin activator-1, a 2-arylbenzoxazole derivative, has emerged as a key scaffold in the development of small molecule utrophin modulators. This technical guide provides an in-depth overview of the structural analogs of Utrophin activator-1, focusing on their structure-activity relationships, quantitative biological data, and the experimental protocols utilized in their evaluation. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the science underpinning this therapeutic approach.

Introduction

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1] Utrophin, a structural and functional homolog of dystrophin, is expressed in fetal muscle and at the neuromuscular junction in adults.[2] Crucially, in DMD patients, utrophin is re-expressed at the sarcolemma of regenerating muscle fibers, suggesting that its upregulation could functionally compensate for the lack of dystrophin.[3] This has led to the pursuit of small molecule utrophin activators as a potential therapy applicable to all DMD patients, regardless of their specific dystrophin mutation.

The 2-arylbenzoxazole scaffold, exemplified by Utrophin activator-1, represents a significant advancement in this field. These compounds have been shown to upregulate utrophin expression at the transcriptional level. This guide will delve into the chemical modifications of this core structure and their impact on biological activity, providing a comprehensive resource for researchers in the field.

The 2-Arylbenzoxazole Scaffold: Structure-Activity Relationships

The discovery of 2-arylbenzoxazoles as potent utrophin upregulators has spurred extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. A key publication in the Journal of Medicinal Chemistry detailed the initial exploration of this chemical series, identifying crucial structural features for activity.[4][5]

Key SAR Insights:

-

The Benzoxazole (B165842) Core: The benzoxazole moiety is essential for activity. Modifications to this ring system are generally detrimental.

-

The Aryl Group at Position 2: The nature and substitution pattern of the aryl group at the 2-position of the benzoxazole are critical for potency. A naphthalene (B1677914) ring was found to be optimal in early analogs, leading to the development of ezutromid (B1671843) (SMT C1100).

-

Linker and Terminal Group: The linker between the aryl group and a terminal functional group, often a sulfone or a phosphinate ester, plays a significant role in modulating the compound's properties. Second-generation analogs have explored bioisosteric replacement of the sulfone with a phosphinate ester to improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[6][7][8] Substitution of the metabolically labile naphthalene with haloaryl substituents has also been a key strategy in developing second-generation modulators.[6][8]

Quantitative Data on Utrophin Activator Analogs

The following tables summarize the quantitative data for representative 2-arylbenzoxazole analogs and other utrophin modulators. The data is compiled from various preclinical studies and highlights the potency and efficacy of these compounds in both in vitro and in vivo models.

Table 1: In Vitro Activity of Utrophin Activator Analogs

| Compound | Chemical Class | Assay System | EC50 (µM) | Utrophin mRNA Upregulation (fold) | Utrophin Protein Upregulation (fold) | Reference |

| Utrophin activator-1 (Compound 3) | 2-Arylbenzoxazole | H2K-mdx luciferase reporter | 1.8 | - | - | [4] |

| Ezutromid (SMT C1100) | 2-Arylbenzoxazole | Murine myoblasts | - | ~1.3 | ~2.0 | [9] |

| SMT022357 | 2-Arylbenzoxazole phosphinate ester | Murine myoblasts | - | ~1.5 (at 3 µM) | ~2.5 (at 10 µM) | [9] |

| Nabumetone | Non-steroidal anti-inflammatory | C2C12 cells | - | ~1.8 | - | [10] |

Table 2: In Vivo Efficacy of Utrophin Activators in mdx Mice

| Compound | Dose and Administration | Treatment Duration | Muscle Tissue | Utrophin Protein Upregulation (fold) | Pathological Improvement | Reference |

| SMT022357 | Oral, daily | 5 weeks | Diaphragm | ~1.2 | Reduced centrally nucleated fibers by 35.9% and necrotic area by 56.6% | [9] |

| Arginine Butyrate | 100 mg/kg/day, intraperitoneal | 6 weeks | Gastrocnemius, Soleus, Tibialis Anterior, Diaphragm, Heart, Brain | ~1.3-1.9 | Increased utrophin at sarcolemma | [11] |

| MyoAAV-UA | Systemic injection | 8 weeks | Heart | ~2.17 | - | [1] |

| MyoAAV-UA | Systemic injection | 6 months | Heart | ~1.35 | - | [1] |

Table 3: Pharmacokinetic Parameters of Ezutromid (SMT C1100) in Healthy Volunteers

| Parameter | Value | Condition | Reference |

| Tmax | 2-3.5 hours | Single and multiple oral doses | [12] |

| AUC0-∞ increase (8-fold dose increment) | ~2.7-fold | Single dose | [12] |

| Cmax increase (8-fold dose increment) | ~2.4-fold | Single dose | [12] |

| AUC0-∞ increase with food | ~4.2-fold | Single dose | [12] |

| Cmax increase with food | ~4.8-fold | Single dose | [12] |

| Time to steady state | 3-5 days | Multiple BID dosing | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of utrophin activator analogs.

Utrophin Promoter Luciferase Reporter Assay

This in vitro assay is a primary high-throughput screening method to identify compounds that activate the utrophin promoter.

Objective: To quantify the transcriptional activation of the utrophin promoter by test compounds.

Materials:

-

C2C12 mouse myoblast cell line stably transfected with a luciferase reporter gene under the control of the human utrophin A promoter (C2C12utrn).[10]

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 0.1 mg/mL streptomycin.

-

Hygromycin B for stable cell line maintenance.

-

Test compounds dissolved in DMSO.

-

384-well plates.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed C2C12utrn cells in 384-well plates at a density of 1200 cells/well using a liquid handler.[10]

-

Compound Treatment: 24 hours after seeding, treat the cells with test compounds at various concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Include vehicle control (DMSO only) and positive control wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Lysis: After incubation, wash the cells once with PBS and add lysis buffer to each well.[13]

-

Luciferase Assay: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase assay reagent and measure the firefly luciferase activity. Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization of transfection efficiency if using transient transfection).

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability. Calculate the fold change in luciferase activity for compound-treated cells relative to vehicle-treated cells.

Western Blot for Utrophin Quantification

This method is used to quantify the amount of utrophin protein in cell lysates or muscle tissue homogenates.

Objective: To determine the relative abundance of utrophin protein following treatment with activator compounds.

Materials:

-

Muscle tissue samples or cell pellets.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Tissue homogenizer or sonicator.

-

BCA protein assay kit.

-

SDS-PAGE gels (e.g., 3-8% Tris-Acetate).

-

Nitrocellulose or PVDF membranes.

-

Primary antibody: anti-utrophin monoclonal antibody.

-

Secondary antibody: HRP- or fluorescently-conjugated anti-mouse IgG.

-

Loading control primary antibody (e.g., anti-GAPDH or anti-α-tubulin).

-

Chemiluminescent or fluorescent detection reagents.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize frozen muscle tissue or lyse cell pellets in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 25 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-utrophin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the detection reagent and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the utrophin band intensity to the loading control band intensity.

In Vivo Efficacy Studies in mdx Mice

The mdx mouse is the most commonly used animal model for DMD, as it lacks dystrophin.

Objective: To evaluate the ability of utrophin activator compounds to increase utrophin expression and ameliorate the dystrophic pathology in vivo.

Materials:

-

mdx mice.

-

Test compound formulated for oral or intraperitoneal administration.

-

Vehicle control.

-

Equipment for functional tests (e.g., grip strength meter, treadmill).

-

Materials for tissue collection and processing (as described for Western blotting and histology).

Procedure:

-

Animal Dosing: Administer the test compound to mdx mice daily via the chosen route (e.g., oral gavage). A vehicle-treated group serves as the control.

-

Treatment Duration: The treatment period can range from several weeks to months.[9][11]

-

Functional Assessment: At the end of the treatment period, perform functional tests to assess muscle strength and endurance.

-

Tissue Collection: Euthanize the mice and collect various muscle tissues (e.g., tibialis anterior, gastrocnemius, diaphragm, heart).

-

Utrophin Expression Analysis: Process a portion of the muscle tissue for Western blotting and quantitative real-time PCR to measure utrophin protein and mRNA levels, respectively.

-

Histopathological Analysis: Embed another portion of the muscle tissue for histological staining (e.g., Hematoxylin and Eosin) to assess muscle morphology, inflammation, and the number of centrally nucleated fibers (a marker of regeneration).

-

Data Analysis: Compare the utrophin expression levels, muscle function, and histopathological parameters between the compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in utrophin regulation and a typical experimental workflow for screening utrophin activators.

Caption: Key signaling pathways regulating utrophin gene expression.

Caption: Drug discovery workflow for utrophin activators.

Conclusion

The development of structural analogs of Utrophin activator-1 has provided a promising avenue for a disease-modifying therapy for Duchenne muscular dystrophy. The 2-arylbenzoxazole scaffold and its derivatives have demonstrated significant potential in upregulating utrophin expression in preclinical models. The continuous refinement of these molecules, guided by a deep understanding of their structure-activity relationships and supported by robust experimental protocols, is crucial for advancing this therapeutic strategy towards clinical application. This technical guide serves as a comprehensive resource to aid researchers and drug developers in this important endeavor.

References

- 1. Activation of endogenous full-length utrophin by MyoAAV-UA as a therapeutic approach for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Promising therapeutic approaches of utrophin replacing dystrophin in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 2-arylbenzoxazoles as upregulators of utrophin production for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Arylbenzo[ d]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Arylbenzo[<i>d</i>]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy. | The Russell Lab [russellchem.web.ox.ac.uk]

- 8. 2-Arylbenzo[d]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 9. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety, tolerability, and pharmacokinetics of SMT C1100, a 2-arylbenzoxazole utrophin modulator, following single- and multiple-dose administration to healthy male adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.emory.edu [med.emory.edu]

In Silico Modeling of Utrophin Activator-1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Utrophin, a functional analogue of dystrophin, represents a promising therapeutic target for Duchenne Muscular Dystrophy (DMD). The upregulation of utrophin expression has the potential to compensate for the absence of functional dystrophin, thereby mitigating the severe muscle degeneration characteristic of the disease. Utrophin activator-1 (Utr-1), a 2-arylbenzoxazole derivative, has been identified as a potent upregulator of utrophin production. This technical guide provides an in-depth exploration of the in silico modeling of Utr-1 binding. While the direct molecular target of Utr-1 has not been definitively elucidated, this guide outlines a rational, hypothesis-driven approach to its computational investigation, focusing on plausible mechanisms of action involving the modulation of transcription factor activity. This document details experimental protocols for hit identification and validation, summarizes key quantitative data, and provides visualizations of relevant pathways and workflows to facilitate further research and drug development in this critical area.

Introduction: The Rationale for Utrophin Upregulation

Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which connects the actin cytoskeleton to the extracellular matrix in muscle fibers, providing structural stability during muscle contraction. Its absence leads to progressive muscle damage, inflammation, and fibrosis.

Utrophin is a cytoskeletal protein that shares significant structural and functional homology with dystrophin.[1] During fetal development, utrophin is expressed at the sarcolemma, the muscle cell membrane, but is largely replaced by dystrophin in mature muscle fibers, where its expression is restricted to the neuromuscular and myotendinous junctions.[2][3] Crucially, in DMD patients, utrophin expression is naturally upregulated to some extent at the sarcolemma, suggesting a compensatory role.[4] This has led to the therapeutic strategy of further upregulating utrophin to functionally substitute for the missing dystrophin.

Utrophin Activator-1: A Lead Compound

Utrophin activator-1 (Utr-1) is a small molecule belonging to the 2-arylbenzoxazole class of compounds. It was identified through high-throughput screening as an upregulator of utrophin production.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for Utrophin activator-1 and related compounds.

| Compound | Chemical Class | EC50 (µM) | Assay Type | Reference |

| Utrophin activator-1 | 2-Arylbenzoxazole | 1.8 | Luciferase Reporter Assay (H2K) | [5] |

| Ezutromid (SMT C1100) | 2-Arylbenzoxazole | Not specified | Luciferase Reporter Assay (H2K) | [2] |

| SG-02 | Not specified | Nanomolar range | In-Cell ELISA (C2C12) | [6] |

In Silico Modeling of Utrophin Activator-1 Binding: A Hypothesis-Driven Approach

The precise molecular target of Utr-1 remains to be definitively identified. Current evidence suggests that small molecule utrophin upregulators, such as the benzoxazole (B165842) derivative Ezutromid, may act by modulating the activity of transcription factors or other regulatory proteins.[2][7] One such identified target for Ezutromid is the Aryl Hydrocarbon Receptor (AhR), an antagonist of which can lead to utrophin upregulation.[2][7] Therefore, a logical in silico approach to understanding Utr-1 binding is to model its interaction with plausible targets like AhR or key transcription factors known to regulate utrophin expression, such as GA-binding protein alpha/beta (GABPα/β).[8]

Proposed In Silico Modeling Workflow

The following diagram illustrates a proposed workflow for the in silico modeling of Utr-1 binding, assuming an indirect mechanism of action via a protein target that regulates utrophin transcription.

Detailed Methodologies for In Silico Modeling

-

Hypothesize Target: Based on literature, select a plausible protein target. For Utr-1, the Aryl Hydrocarbon Receptor (AhR) is a strong candidate based on studies of the related compound Ezutromid.[2][7]

-

Protein Structure Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If a full experimental structure is unavailable, homology modeling can be employed. The structure should be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Binding Site Prediction: If the binding site of a known ligand is not available, computational methods can be used to predict potential binding pockets on the protein surface.

-

3D Structure Generation: Generate the 3D structure of Utrophin activator-1 using a molecular modeling software.

-

Energy Minimization: Optimize the geometry of the ligand using a suitable force field to obtain a low-energy conformation.

-